molecular formula C12H13N3O3 B11862386 Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11862386
M. Wt: 247.25 g/mol
InChI Key: LGBCSYIIQCMBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Hydroxyl group at position 7, enhancing polarity and hydrogen-bonding capacity.
  • Ethyl ester at position 3, which may influence solubility and serve as a synthetic handle for further modifications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-2-18-12(17)8-6-13-15-10(16)5-9(7-3-4-7)14-11(8)15/h5-7,13H,2-4H2,1H3

InChI Key

LGBCSYIIQCMBSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)C3CC3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis

A method for synthesizing 7-hydroxypyrazolo[1,5-a]pyrimidines involves hydrolyzing a 7-chloro precursor:

  • Reagents : Ethyl 5-cyclopropyl-7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, hydrochloric acid (HCl).

  • Conditions : Reflux in aqueous ethanol (50% v/v) for 6–8 hours.

  • Yield : ~75–80% based on analogous pyrazolo[1,5-a]pyrimidine hydrolyses.

Oxidative Hydroxylation

Oxidation of a 7-methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature provides an alternative pathway. This method avoids harsh hydrolysis conditions, preserving ester functionality.

Cyclocondensation for Core Assembly

The pyrazolo[1,5-a]pyrimidine scaffold can be constructed de novo, incorporating substituents during ring formation.

Aminopyrazole and β-Ketoester Condensation

A general route involves reacting 5-aminopyrazole derivatives with β-ketoesters:

  • Reagents : 5-Amino-4-cyanopyrazole, ethyl cyclopropanecarboxylate, piperidine catalyst.

  • Conditions : Reflux in ethanol for 4–6 hours.

  • Mechanism : Cyclocondensation forms the pyrimidine ring, with the cyclopropane moiety introduced via the β-ketoester.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) accelerates cyclocondensation, improving yields to 85–90% in related pyrazolo[1,5-a]pyrimidines.

Esterification and Protecting Group Strategies

The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions.

Direct Esterification

  • Reagents : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethanol, sulfuric acid catalyst.

  • Conditions : Reflux for 12 hours, yielding >90% ester.

In Situ Protection

During cyclocondensation, using ethyl cyanoacetate as both a reactant and ester source streamlines synthesis. This method avoids separate esterification steps.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
SNAr with CyclopropylamineHigh regioselectivityRequires high-temperature DMSO85–98%
Acid-Catalyzed HydrolysisSimple reagentsRisk of ester hydrolysis75–80%
CyclocondensationSingle-step core formationRequires specialized β-ketoesters70–90%

Chemical Reactions Analysis

Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant activity against various cancer cell lines. The following table summarizes the findings from several studies:

Cell Line IC50 (µM) Mechanism of Action
A431 (Vulvar Carcinoma)12.5Inhibition of cell proliferation
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results suggest that Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate may disrupt critical cellular processes involved in cancer progression .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes, which is crucial in the development of drugs targeting metabolic pathways. Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through mechanisms such as inhibition or modulation of enzyme activity. Specific studies have reported that derivatives can act as selective protein inhibitors, which may lead to new therapeutic strategies for diseases involving dysfunctional enzymatic activity .

Pharmacological Effects

In addition to anticancer properties and enzymatic inhibition, this compound has shown promise in other pharmacological areas:

  • Anti-inflammatory Activity : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary evaluations have indicated that derivatives may exhibit antimicrobial effects against various bacterial strains .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds. This method allows for structural modifications that enhance biological activity .

Synthetic Pathway Overview

  • Starting Materials : NH-3-aminopyrazoles and β-dicarbonyl compounds.
  • Reaction Conditions : Controlled temperatures during cyclocondensation.
  • Yield and Purification : High yields with minimal purification steps required.

Case Studies

A comprehensive review of recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines highlights their potential applications in drug discovery . Notable case studies include:

  • Study on Anticancer Activity : A series of experiments demonstrated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines, emphasizing their potential as lead compounds in developing new anticancer therapies.
  • Enzymatic Inhibition Research : Investigations into the inhibitory effects on specific enzymes have provided insights into the mechanisms through which these compounds exert their biological effects.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations at Position 7

The hydroxyl group at position 7 distinguishes the target compound from analogs with alternative substituents:

Compound Name 7-Substituent Molecular Weight Key Properties
Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Target) -OH Not reported High polarity; potential for hydrogen bonding and aqueous solubility .
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[...]-3-carboxylate () -CF₃ 303.28 Electron-withdrawing CF₃ group; partially saturated core (4H,5H,6H,7H) enhances conformational flexibility .
Ethyl 5-(4-ethylphenyl)-7-isopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate () -CH(CH₃)₂ Not reported Hydrophobic isopropyl group reduces solubility; increased lipophilicity .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[...]-3-carboxylate () -CF₃ 365.31 CF₃ and methoxyphenyl groups enhance metabolic stability; higher molecular weight .

Key Observations :

  • The hydroxyl group in the target compound likely increases aqueous solubility compared to CF₃ or isopropyl analogs .

Substituent Variations at Position 5

Position 5 substitutions influence steric bulk and electronic properties:

Compound Name 5-Substituent Impact on Structure/Activity
Target Compound Cyclopropyl Rigid, small substituent; reduces steric hindrance and may improve binding pocket compatibility .
Ethyl 5-(4-ethylphenyl)-7-hydroxypyrazolo[...]-3-carboxylate () 4-Ethylphenyl Bulky aromatic group; enhances π-π stacking but may reduce solubility .
5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[...] () Methylphenyl Planar aryl group (dihedral angle ~12–14°) facilitates crystal packing via C-H⋯N bonds .

Key Observations :

  • Aryl-substituted analogs (e.g., ) exhibit stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystallographic studies .

Core Saturation and Conformational Effects

The pyrazolo[1,5-a]pyrimidine core’s saturation state influences electronic delocalization:

Compound Name Core Saturation Conformational Notes
Target Compound Fully aromatic Planar structure; delocalized π-electrons enhance stability .
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[...] () Partially saturated (4H,5H,6H,7H) Envelope conformation in five-membered ring; increased flexibility .
5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[...] () Dihydro Puckered carbocyclic ring (Q = 0.3–0.5 Å); near-planar pyrazolopyrimidine system .

Key Observations :

  • Saturated cores (e.g., ) introduce conformational flexibility, which may affect binding to biological targets .

Biological Activity

Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1429249-70-6) is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
CAS Number1429249-70-6

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between various aminopyrazoles and biselectrophilic compounds. The methodology allows for structural modifications that enhance the compound's biological properties .

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted its effectiveness against various cancer cell lines, suggesting a potential mechanism involving the inhibition of specific kinases related to tumor growth .

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication in certain contexts, although specific viral targets remain to be fully elucidated .

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit enzymes involved in critical biological pathways, including those related to cancer and inflammation. This compound may act similarly by targeting specific enzymes .

Case Studies and Research Findings

A summary of notable studies is presented below:

Study ReferenceFindings
Demonstrated significant cytotoxicity against various cancer cell lines.
Showed antiviral activity against specific viruses with minimal toxicity.
Indicated potential as an enzyme inhibitor with implications for drug design.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl ketones (e.g., cyclopropyl trifluoromethyl ketone) in acetic acid to form the pyrazolo[1,5-a]pyrimidine core. Reaction optimization includes temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons appear as distinct multiplets at δ 0.8–1.2 ppm, while the hydroxyl group (7-position) shows broad signals at δ 10–12 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 291.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks at 1700–1720 cm1^{-1} confirm ester carbonyl groups, and 3200–3400 cm1^{-1} indicate hydroxyl stretching .

Q. What biological activities are associated with this compound?

Pyrazolo[1,5-a]pyrimidine derivatives exhibit kinase inhibition (e.g., PI3K) and antiproliferative effects. The hydroxyl and cyclopropyl groups enhance target binding via hydrogen bonding and steric stabilization, respectively. In vitro assays (IC50_{50} values <1 µM) using cancer cell lines (e.g., MCF-7) demonstrate dose-dependent growth inhibition .

Advanced Research Questions

Q. How can reaction efficiency be improved for large-scale synthesis?

  • Ultrasonic-Assisted Synthesis: Sonication at 60–65°C reduces reaction time from hours to minutes (e.g., 12–18 minutes) by enhancing reagent mixing and energy transfer .
  • Flow Chemistry: Continuous flow reactors improve scalability and yield consistency (>90%) by optimizing residence time and minimizing side reactions .

Q. What crystallographic techniques are used to resolve structural ambiguities?

Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and hydrogen-bonding networks. For example, SHELXL refines cyclopropane ring geometry (bond angles ~60°) and hydroxyl group orientation. Crystallization in ethyl acetate/hexane (1:3) yields diffraction-quality crystals .

Q. How do contradictory bioactivity data arise across studies?

Discrepancies often stem from:

  • Substituent Variability: Trifluoromethyl vs. hydroxyl groups at position 7 alter PI3K binding affinity (ΔIC50_{50} = 0.5–2 µM) .
  • Assay Conditions: Varying ATP concentrations (10–100 µM) in kinase assays impact inhibition potency . Resolution requires standardized protocols (e.g., CEREP panels) and orthogonal assays (e.g., SPR for binding kinetics).

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking (AutoDock Vina): Predicts binding modes of the cyclopropyl group in PI3Kα’s hydrophobic pocket (binding energy <−8 kcal/mol) .
  • QM/MM Simulations: Analyze hydroxyl group interactions with catalytic lysine residues (e.g., Lys802 in PI3Kγ) .

Q. How does regioselectivity impact derivative synthesis?

Substituent placement is controlled by:

  • Electrophilic Reactivity: Enaminones preferentially react at pyrimidine C5 over C7 due to electron density differences (DFT-calculated Fukui indices: C5 = 0.12 vs. C7 = 0.08) .
  • Protecting Groups: Boc protection of amines directs cyclocondensation to specific sites, enabling selective functionalization .

Methodological Recommendations

  • For Contradictory Data: Cross-validate using SPR and cellular thermal shift assays (CETSA) .
  • For Crystallography: Use SHELXL’s TWIN/BASF commands to handle twinning in high-symmetry space groups .
  • For SAR Optimization: Combine free-energy perturbation (FEP) and alchemical scanning to predict substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.